molecular formula C17H17ClFN3O3 B12724453 Clinafloxacin, (S)- CAS No. 133121-47-8

Clinafloxacin, (S)-

Cat. No.: B12724453
CAS No.: 133121-47-8
M. Wt: 365.8 g/mol
InChI Key: QGPKADBNRMWEQR-QMMMGPOBSA-N
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Description

Clinafloxacin, (S)- is an investigational fluoroquinolone antibiotic. It has shown promising antibiotic activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative bacteria. its clinical development has been hampered by the risk of serious side effects, including phototoxicity and hypoglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clinafloxacin, (S)- involves several steps, starting from the appropriate quinolone precursorThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Clinafloxacin, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Clinafloxacin, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation and halogenating agents for substitution reactions. The conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from these reactions include various derivatives of Clinafloxacin, (S)-, which may have different pharmacological properties and levels of activity against bacteria .

Mechanism of Action

Clinafloxacin, (S)- exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, Clinafloxacin, (S)- prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Clinafloxacin, (S)- is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:

  • Grepafloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin
  • Sparfloxacin
  • Trovafloxacin

Compared to these compounds, Clinafloxacin, (S)- has a broader spectrum of activity and higher potency against certain bacteria. its development has been limited due to its higher risk of side effects .

Properties

CAS No.

133121-47-8

Molecular Formula

C17H17ClFN3O3

Molecular Weight

365.8 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1

InChI Key

QGPKADBNRMWEQR-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O

Origin of Product

United States

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